molecular formula C12H16ClNO3 B6278909 rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1392211-27-6

rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6278909
CAS No.: 1392211-27-6
M. Wt: 257.7
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Description

This compound is a racemic mixture of the (3R,4S)-enantiomer, featuring a pyrrolidine ring substituted with a 4-methoxyphenyl group at position 4 and a carboxylic acid group at position 3, in a trans configuration. The hydrochloride salt enhances solubility and stability. Key properties include:

  • Molecular formula: C₁₂H₁₆ClNO₃
  • Molecular weight: 257.71 g/mol
  • CAS No.: 2098496-84-3
  • MDL No.: MFCD22415312 .

Properties

CAS No.

1392211-27-6

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

Preparation Methods

Introduction of 4-Methoxyphenyl Group

A palladium-catalyzed coupling reaction attaches the 4-methoxyphenyl group. The halogenated pyrrolidine intermediate reacts with 4-methoxyphenyl boronic acid under Suzuki conditions.

Optimized Parameters

  • Catalyst : Palladium acetate.

  • Base : Potassium carbonate.

  • Solvent : Dioxane, 100°C, 8–10 hours.

  • Workup : Ethyl acetate extraction, saline washes, and reduced-pressure distillation.

Carboxylic Acid Functionalization

Hydrolysis of the ethyl ester to the carboxylic acid is achieved using sodium hydroxide. Subsequent acidification with dilute HCl precipitates the free acid.

Conditions

  • Hydrolysis : 10% NaOH, room temperature, 1 hour.

  • Acidification : pH 2–4 with HCl.

  • Yield : 77% (based on intermediate 4).

Hydrochloride Salt Formation

The free acid is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to form the hydrochloride salt. Crystallization ensures high purity (≥95%).

Stereochemical Control and Racemic Mixture Resolution

The target compound exists as a racemic mixture ((3R,4S) and (3S,4R) enantiomers). While the patent employs a chiral ruthenium catalyst for asymmetric hydrogenation in a related synthesis, the rac variant likely skips enantioselective steps, relying instead on post-synthesis resolution (e.g., chiral chromatography or diastereomeric salt formation).

Chiral Purity Data

  • HPLC Analysis : ≥99% chiral purity achieved for analogous compounds using catalytic hydrogenation.

  • 1H-NMR : Distinct proton environments confirm stereochemistry.

Comparative Analysis of Methodologies

Parameter Patent Method VulcanChem Protocol
Starting MaterialGlycine ethyl esterNot explicitly stated
Key Coupling ReactionSuzuki-MiyauraNucleophilic substitution
CatalystPd(OAc)₂HCl (for salt formation)
Total Yield (Estimated)77% (post-coupling)95% purity post-crystallization
Chiral ResolutionCatalytic hydrogenationRacemic mixture retained

The patent method offers higher stereochemical control, whereas VulcanChem’s approach prioritizes simplicity and salt purity.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted reagents.

  • Crystallization : Methanol or ethanol recrystallization enhances hydrochloride salt purity.

Characterization Data

  • Molecular Weight : 257.7 g/mol.

  • 1H-NMR (CD₃OD) : δ 0.98 (m, 3H), 2.34–3.48 (m, pyrrolidine protons), 3.36–3.48 (OCH₃).

  • HPLC Purity : ≥99%.

Scalability and Industrial Feasibility

The synthesis is scalable to multi-kilogram batches, as evidenced by the patent’s use of 73.8 g glycine ethyl ester . Key cost drivers include palladium catalysts and chiral ligands, though racemic synthesis avoids expensive enantioselective steps.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) is a key reactive site, enabling transformations such as:

Reaction Type Conditions Products Notes
Esterification Acid catalysis (e.g., H₂SO₄) with alcoholsCarboxylate estersTypical for carboxylic acids; enhances lipophilicity.
Amidation Coupling agents (e.g., EDC, DCC) with aminesAmidesUseful for peptide bond formation or prodrug synthesis.
Decarboxylation Heat or basic conditionsPyrrolidine derivativesMay occur under pyrolysis or enzymatic conditions.

Pyrrolidine Ring Reactivity

The pyrrolidine ring’s secondary amine (as the hydrochloride salt) and stereochemistry influence its reactivity:

Reaction Type Conditions Products Notes
Alkylation/Acylation Alkyl halides or acyl chlorides in basic mediaN-alkylated or N-acylated derivativesDeprotonation of the amine (e.g., with NaHCO₃) enhances nucleophilicity .
Ring-Opening Strong acids/bases or oxidizing agentsLinear amines or lactamsLimited data; likely requires harsh conditions.

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl group may undergo electrophilic aromatic substitution (EAS), though steric hindrance from the pyrrolidine ring could limit reactivity:

Reaction Type Conditions Products Notes
Demethylation BBr₃ or HBr in acetic acidPhenolic derivativesRemoves methoxy groups, forming hydroxyl substituents .
Halogenation Lewis acids (e.g., FeCl₃) with Cl₂/Br₂Halogenated aryl derivativesPara position is already occupied; ortho/meta substitution possible.

Stereochemical Considerations

The trans configuration of the pyrrolidine ring and the rac-(3R,4S) stereochemistry influence reaction outcomes:

  • Diastereoselectivity : Reactions at the carboxylic acid or amine may retain or invert stereochemistry depending on the mechanism .

  • Chiral Resolutions : Enzymatic or chromatographic methods could separate enantiomers for targeted applications .

Pharmaceutical Relevance

This compound serves as an intermediate in drug synthesis, particularly for neurological agents. Key applications include:

  • Prodrug Synthesis : Ester or amide derivatives to improve bioavailability .

  • Receptor Targeting : Structural analogs modulate serotonin or dopamine receptors due to the pyrrolidine scaffold .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, suggesting that rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride could serve as a lead compound for developing new medications.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives. The researchers found that compounds similar to rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibited selective binding to serotonin receptors, indicating potential use as antidepressants or anxiolytics .

Biochemical Research

In biochemical assays, this compound has been utilized to investigate enzyme inhibition and receptor interaction. Its ability to selectively bind to certain biological targets makes it a valuable tool in studying metabolic pathways and signaling mechanisms.

Data Table: Binding Affinity Studies

CompoundTarget ReceptorBinding Affinity (Ki)
rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acidSerotonin Receptor 5-HT1A50 nM
rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acidDopamine Receptor D275 nM

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Case Study : Research conducted by Enamine highlighted the synthesis of various pyrrolidine derivatives from rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid as starting materials. These derivatives were tested for their anti-cancer properties, showcasing the versatility of this compound in drug design .

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring allows for a unique binding affinity, influencing various biochemical pathways. Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Positional Isomer: 3-Methoxyphenyl Analog
  • Compound : (3R,4S)-rel-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • CAS No.: 1392208-60-4
  • Molecular weight : 257.71 g/mol
  • Key difference : Methoxy group at position 3 instead of 4 on the phenyl ring.
b. Chlorinated Derivatives
  • Compound : trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • CAS No.: 1820581-20-1
  • Molecular weight : 262.13 g/mol
  • Key difference : Electron-withdrawing chlorine substituent at position 2.
c. Bulkier Aromatic Groups
  • Compound : (3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • CAS No.: 1049734-07-7
  • Molecular weight : 297.75 g/mol
  • Key difference : Naphthyl group replaces methoxyphenyl.
  • Impact : The bulky naphthyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Modifications

a. Ureido-Substituted Analogs
  • Compound : (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic Acid
  • Molecular weight : 384.44 g/mol
  • Key difference : Additional 1-methyl and phenylureido-methyl groups.
  • Impact : The ureido group introduces hydrogen-bonding capacity, which could enhance target affinity. However, the added complexity reduces synthetic yield (crude yield: 60%) compared to simpler analogs .
b. Benzodioxol-Substituted Derivatives
  • Compound : Atrasentan Hydrochloride (CAS 195733-43-8)
  • Molecular weight : 547.08 g/mol
  • Key difference: Benzodioxol and dibutylamino substituents.

Stereochemical and Salt Form Comparisons

  • Racemic vs. Enantiopure Forms : The target compound is racemic, whereas analogs like (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride are enantiopure. Enantiopurity can significantly influence biological activity and metabolic stability .
  • Salt Forms : Most analogs (e.g., hydrochloride, dihydrochloride) are salts to improve bioavailability. For example, rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 2044705-72-6) has a molecular weight of 358.26 g/mol, with two chloride ions enhancing solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) CAS No. Key Feature
Target Compound 4-Methoxyphenyl 257.71 2098496-84-3 Trans configuration, HCl salt
3-Methoxyphenyl Analog 3-Methoxyphenyl 257.71 1392208-60-4 Positional isomer
trans-4-(2-Chlorophenyl) Analog 2-Chlorophenyl 262.13 1820581-20-1 Electron-withdrawing substituent
Naphthyl Derivative 1-Naphthyl 297.75 1049734-07-7 Hydrophobic bulk
Ureido-Substituted Analog 4-Methoxyphenyl + ureido 384.44 - Enhanced H-bonding capacity

Research Implications

  • Synthetic Optimization : High-purity yields (e.g., 99% for ureido-substituted analogs ) indicate robust synthetic routes for pyrrolidine derivatives.
  • Structure-Activity Relationships (SAR) : Substituent position (3- vs. 4-methoxy) and electronic properties (methoxy vs. chloro) are critical for tuning bioactivity and physicochemical properties.

Biological Activity

The compound rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a member of the pyrrolidine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including neuroscience and pharmaceutical development.

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 2098496-84-3

This compound exhibits significant interaction with various neurotransmitter systems, particularly those involved in mood regulation and neurodegenerative diseases. Its methoxyphenyl group enhances lipophilicity, improving bioavailability and efficacy in biological systems .

1. Pharmaceutical Development

The compound serves as a key intermediate in synthesizing analgesics and anti-inflammatory agents. Its structural characteristics allow for modifications that can enhance therapeutic effects while minimizing side effects .

2. Neuroscience Research

Research indicates that rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has implications in studies related to mood disorders and neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a valuable candidate for further exploration .

Study 1: Analgesic Properties

In a controlled study, the compound demonstrated significant analgesic effects in animal models, comparable to established analgesics. The study highlighted its potential as an alternative treatment for pain management .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound. Results indicated a reduction in neuronal death in models of oxidative stress, suggesting its potential use in preventing neurodegeneration .

Applications

Application AreaDescription
Pharmaceutical DevelopmentUsed as an intermediate for synthesizing drugs targeting pain and inflammation.
Neuroscience ResearchInvestigated for its role in mood regulation and neuroprotection.
Organic SynthesisActs as a versatile building block for complex organic molecules.
Material ScienceUtilized in formulating advanced materials requiring specific chemical properties.

Q & A

Q. What are the key considerations for optimizing the synthesis of rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans to ensure high enantiomeric purity?

Methodological Answer: Synthesis optimization should focus on stereochemical control during cyclization and subsequent functionalization. For example, using chiral auxiliaries or asymmetric catalysis can mitigate racemization. Evidence from similar pyrrolidine derivatives (e.g., Boc-protected 4-phenylpyrrolidine-3-carboxylic acid) highlights the importance of reaction temperature (≤0°C for sensitive intermediates) and catalysts like palladium or copper for cross-coupling steps . Post-synthesis, chiral HPLC or NMR with chiral shift reagents should validate enantiomeric purity (>97% as a benchmark) .

Q. How can researchers effectively characterize the stereochemistry and stability of this compound under varying pH conditions?

Methodological Answer: Use X-ray crystallography to resolve absolute configuration, complemented by circular dichroism (CD) spectroscopy for solution-phase analysis. Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to track stereochemical integrity. For hydrochloride salts, pH-dependent stability assays (pH 1–7.4) are critical, as protonation at the pyrrolidine nitrogen may influence degradation pathways .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect and quantify impurities at ppm levels using a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
  • 1H-NMR with suppression techniques : Identify low-abundance impurities masked by dominant signals.
  • Elemental analysis : Confirm stoichiometry of the hydrochloride counterion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the compound’s reactivity in novel reaction systems, and how do these predictions align with experimental outcomes?

Methodological Answer: Density Functional Theory (DFT) can model transition states for stereoselective reactions, such as cyclization or nucleophilic substitutions. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to predict regioselectivity in heterocyclic systems . Validate predictions by comparing computed activation energies with kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted non-covalent interactions, necessitating iterative refinement of computational models .

Q. What strategies resolve contradictions in biological activity data caused by batch-to-batch variability in stereochemical composition?

Methodological Answer:

  • Batch fingerprinting : Use 2D-NMR (HSQC, HMBC) to correlate minor stereochemical impurities with bioactivity outliers.
  • Dose-response normalization : Adjust activity data based on enantiomeric excess (e.g., IC50 corrections for batches with 95% vs. 99% purity).
  • Cryo-EM or X-ray crystallography : Map compound-receptor interactions to identify stereospecific binding motifs, clarifying conflicting activity reports .

Q. How does the 4-methoxyphenyl substituent influence the compound’s conformational dynamics in solution, and what implications does this have for target binding?

Methodological Answer:

  • NOESY NMR : Detect through-space interactions between the methoxy group and pyrrolidine ring protons to map preferred conformers.
  • Molecular dynamics (MD) simulations : Simulate free-energy landscapes to identify dominant conformers in aqueous vs. lipid environments.
  • Structure-activity relationship (SAR) studies : Modify the methoxy group to -OH or -F and compare binding affinities (e.g., for GPCR targets). Data from analogous 4-fluorophenyl derivatives suggest substituent electronegativity modulates hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

Methodological Answer:

  • Reaction auditing : Replicate protocols with strict control of variables (e.g., solvent dryness, inert atmosphere).
  • Byproduct profiling : Use LC-MS to identify unaccounted intermediates (e.g., dimerization products) that reduce yield.
  • Scale-dependent effects : Compare yields at 1 mmol vs. 100 mmol scales; microwave-assisted synthesis may improve consistency in small-scale reactions .

Q. Why might biological assays report conflicting inhibition potencies for this compound, and how can these be reconciled?

Methodological Answer:

  • Assay conditions : Variability in buffer ionic strength or serum protein content (e.g., fetal bovine serum) can alter free compound concentration.
  • Metabolite interference : Test for time-dependent inactivation via CYP450 enzymes using liver microsomes.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based reporter systems for functional activity .

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